molecular formula C6H3Cl2FO2S B116184 4-Chloro-2-fluorobenzenesulfonyl chloride CAS No. 141337-26-0

4-Chloro-2-fluorobenzenesulfonyl chloride

Cat. No. B116184
M. Wt: 229.06 g/mol
InChI Key: ZFZRENUEJCOCRE-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the linear formula ClC6H3(F)SO2Cl . It has a molecular weight of 229.06 . This compound may be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzenesulfonyl chloride consists of a benzene ring with chlorine and fluorine substituents, and a sulfonyl chloride group . The SMILES string representation is Fc1cc(Cl)ccc1S(Cl)(=O)=O .


Chemical Reactions Analysis

4-Chloro-2-fluorobenzenesulfonyl chloride may be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol . It’s also found to be an excellent activating agent for the covalent attachment of biological substances to a variety of solid supports .


Physical And Chemical Properties Analysis

The compound is a solid with a density of 1.6±0.1 g/cm^3 . It has a boiling point of 257.4±20.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.4 cm^3 . It has no freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Activation of Hydroxyl Groups in Polymeric Carriers

4-Chloro-2-fluorobenzenesulfonyl chloride has been utilized for activating hydroxyl groups in polymeric carriers. This activation facilitates the covalent attachment of biological materials to various solid supports, such as functionalized polystyrene microspheres and Sepharose beads. The process is significant for enabling the attachment of enzymes, antibodies, and other biologicals while preserving their functionality, which has implications for therapeutic applications and bioselective separation techniques (Chang et al., 1992).

Synthesis of Key Intermediates for Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, derived from 4-chloro-2-fluorobenzenesulfonyl chloride, plays a role in synthesizing key intermediates for pesticides. The compound is particularly useful in the preparation of herbicidal substances, showcasing the compound's importance in agricultural chemistry (Du et al., 2005).

Electrostastic Activation in SNAr Reactions

The sulfonyl chloride derivative is instrumental in electrostatic activation of nucleophilic aromatic substitution (SNAr) reactions. This application is crucial for the synthesis of pharmaceutically relevant compounds, including various benzenesulfonamides (Weiss & Pühlhofer, 2001).

One-Pot Synthesis Approaches

This chemical is used in one-pot synthesis processes for creating complex organic molecules like 1,2,4-benzothiadiazine-1,1-dioxides. The methodology involves manipulating various factors like the nature of the halogen and electronic character of substituents, which are pivotal in medicinal chemistry (Cherepakha et al., 2011).

Facilitation of Atom Transfer Radical Addition Reactions

In the field of organic synthesis, the compound assists in atom transfer radical addition reactions, especially in the context of fluoroalkylsulfonyl chlorides. This usage underlines its role in synthesizing fluoroalkylated compounds, which are increasingly important in pharmaceutical and agrochemical industries (Tang & Dolbier, 2015).

Enhancing Antimicrobial Properties of Fabrics

The compound is involved in processes to enhance the antimicrobial properties of cotton fabrics. This application is significant in the textile industry, particularly in the development of fabrics with long-lasting antimicrobial activity (Son et al., 2006).

Safety And Hazards

4-Chloro-2-fluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water, and contact with water liberates toxic gas . In case of inhalation, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, do not induce vomiting .

properties

IUPAC Name

4-chloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZRENUEJCOCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381165
Record name 4-Chloro-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorobenzenesulfonyl chloride

CAS RN

141337-26-0
Record name 4-Chloro-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SB Benakaprasad, S Naveen, MA Sridhar… - … Section E: Structure …, 2007 - scripts.iucr.org
… research on novel bioactive heterocycles, the title compound was synthesized by the condensation of [piperidin-4-yl]-diphenylmethanol with 4-chloro-2-fluorobenzenesulfonyl chloride, …
Number of citations: 2 scripts.iucr.org
YH Chi, TK Yeh, YY Ke, WH Lin, CH Tsai… - Journal of Medicinal …, 2021 - ACS Publications
The A-type Aurora kinase is upregulated in many human cancers, and it stabilizes MYC-family oncoproteins, which have long been considered an undruggable target. Here, we …
Number of citations: 3 pubs.acs.org
A Adeniji - 2010 - search.proquest.com
… To a solution of 4-chloro-2-fluorobenzenesulfonyl chloride (0.62 g, 2.7 mmol) in methylene chloride (20 ml) was added triethylamine (1.46 g, 14.5 mmol) and saturated Na2CO3 with …
Number of citations: 1 search.proquest.com
S Prasadb, KS Rangappaa - core.ac.uk
… research on novel bioactive heterocycles, the title compound was synthesized by the condensation of [piperidin-4-yl]-diphenylmethanol with 4-chloro-2-fluorobenzenesulfonyl chloride, …
Number of citations: 0 core.ac.uk

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